molecular formula C45H78O2 B1144301 Cholesteryl elaidate CAS No. 19485-76-8

Cholesteryl elaidate

Cat. No. B1144301
CAS RN: 19485-76-8
M. Wt: 651.1
InChI Key:
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Description

Cholesteryl elaidate is a cholesteryl octadec-9-enoate . It is functionally related to an elaidic acid . The molecular formula of Cholesteryl elaidate is C45H78O2 . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

Cholesteryl elaidate can be synthesized using dmap and dicyclohexyl-carbodiimide in dichloromethane at 20 degrees Celsius . The reaction is regioselective .


Molecular Structure Analysis

The molecular weight of Cholesteryl elaidate is 651.1 g/mol . The IUPAC name is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate .


Chemical Reactions Analysis

Cholesteryl elaidate is involved in enzymatic reactions performed by cholesterol esterase, cholesterol oxidase, and peroxidase . These reactions are important for the evaluation of cholesterol in human serum samples .


Physical And Chemical Properties Analysis

Cholesteryl elaidate is largely hydrophobic . It is biosynthesized by all mammalian cells and predominantly localizes to cell membranes, where it interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

Scientific Research Applications

Drug Delivery Systems

Cholesteryl elaidate has been explored for its potential in drug delivery systems due to its lipophilic nature, which can enhance the solubility of certain drugs. It can be incorporated into liposomes or nanoparticles to facilitate the transport of hydrophobic drugs across cell membranes, improving their bioavailability and therapeutic efficacy .

Bioimaging

In the field of bioimaging, cholesteryl elaidate can be used to create contrast agents. Its ability to integrate into cellular membranes allows for the development of targeted imaging agents that can improve the visualization of specific tissues or pathological conditions .

Liquid Crystals

Cholesteryl elaidate is utilized in the formation of liquid crystals, which have applications in display technologies and sensors. The cholesteric phase of liquid crystals, which reflects light, can be manipulated to create displays with unique optical properties .

Gelators

As a gelator, cholesteryl elaidate contributes to the formation of organogels, which have potential applications in the encapsulation and controlled release of active substances. These gels can be used in pharmaceutical formulations and as matrices for tissue engineering .

Synthesis of Bioactive Compounds

Cholesteryl elaidate serves as a precursor in the synthesis of bioactive compounds. Its structure is modified to create derivatives with potential anticancer, antimicrobial, and antioxidant properties. These derivatives are being studied for their therapeutic applications .

Anticancer Research

Research has indicated that derivatives of cholesteryl elaidate may play a role in modulating cholesterol metabolism in cancer cells. By influencing cholesterol homeostasis, these compounds could potentially be used to develop new anticancer therapies .

Antimicrobial Research

Cholesteryl elaidate and its derivatives have shown promise as antimicrobial agents. Their incorporation into liposomes has been studied for the delivery of antibacterial compounds, offering a novel approach to combat multidrug-resistant bacteria .

Antioxidant Applications

The antioxidant properties of cholesteryl elaidate derivatives are being explored for their protective effects against oxidative stress. This has implications for the development of treatments for diseases associated with oxidative damage .

Mechanism of Action

Cholesteryl elaidate plays a role in the regulation of cholesterol homeostasis . It is involved in the process of reverse cholesterol transport (RCT), where excess cellular cholesterol is effluxed from peripheral tissues and returned to the liver for ultimate intestinal excretion .

Future Directions

Research on Cholesteryl elaidate is ongoing, particularly in the context of cholesterol homeostasis and related diseases . Future therapeutic directions include the development of interventions to lower cholesterol by inhibiting cholesterol biosynthesis and uptake or enhancing cholesterol utilization and excretion .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECHNNFRHZQKU-WYIFMRBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861857
Record name Cholesteryl trans-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl elaidate

CAS RN

19485-76-8
Record name Cholesteryl trans-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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